2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
Overview
Description
The chemical compound belongs to a class of compounds known for their intricate molecular structures and potential biological activities. Research into similar compounds, such as benzoxazolones and triazole derivatives, indicates a broad interest in their synthesis, structural elucidation, and the exploration of their chemical and physical properties due to their relevance in various scientific fields, including medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of complex molecules like "2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid" involves multi-step synthetic routes. Studies have shown that the synthesis of related compounds often includes the use of hydrazine derivatives, esterification processes, and reactions utilizing dicyclohexylcarbodiimide (DCC) in solvents like tetrahydrofuran (THF) to achieve desired esters or amides (Mincheva et al., 1994).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray diffraction and quantum chemical calculations have been employed to elucidate the structures of similar compounds, revealing intricate details about molecular conformations and the effects of intermolecular interactions on their structural stability (Ai Wang et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with amines, acids, or other reagents that can modify the molecular scaffold, leading to new derivatives with potentially unique properties. For instance, reactions with primary amines in the presence of acetic or perchloric acid can lead to the formation of thiazoles or other heterocyclic structures, indicating a versatile chemical behavior that can be exploited for the synthesis of targeted molecules (Kalcheva et al., 1993).
Scientific Research Applications
Pharmacological Applications :
- It has potential for antimicrobial and antitubercular activities (Dave et al., 2007).
- The compound exhibits antibacterial and antifungal activities (Narsibhai et al., 2012).
Chemical Synthesis :
- It's used as a reagent for synthesizing esters from various acids (Pinto et al., 2013).
- Useful in evaluating antiproliferative properties and studying new ring annulation by transforming nitro and amino groups (Pokhodylo & Obushak, 2022).
- The Willgerodt-Kindler method can be applied for its synthesis, making it a promising building block for drug discovery (Pokhodylo et al., 2021).
Biological Activities :
- Esters of this compound show analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities (Salionov, 2015).
- Synthesized salts of this compound have potential as new native drugs (Safonov et al., 2017).
Anticonvulsant Activity :
- Some synthesized compounds exhibit anticonvulsant activity in mice (Rajasekaran et al., 2006).
Drug Development :
- Significant antibacterial and antifungal activity of the synthesized compounds suggests their potential in drug development (Vankadari et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety analysis.
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.
properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-15(22)14(20-13-9-5-4-8-12(13)18-19-20)17-16(23)24-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGQJZQVLAXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401861 | |
Record name | (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid | |
CAS RN |
124676-19-3 | |
Record name | (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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